molecular formula C18H20ClN3 B14703534 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine CAS No. 22201-95-2

3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine

Cat. No.: B14703534
CAS No.: 22201-95-2
M. Wt: 313.8 g/mol
InChI Key: IQFMEXHXCCJRKA-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and a methylating agent under controlled conditions. One common method involves the use of a one-pot three-component strategy, where arylamine, benzaldehyde, and an activated methyl group react in the presence of a catalyst such as BF3·OEt2 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted reactions and oxidative dehydrogenation aromatization processes can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce chlorophenyl alcohols .

Scientific Research Applications

3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may act through the inhibition of enzymes or receptors, leading to altered cellular functions. For instance, it has been suggested that this compound can interact with HSP90 and TRAP1 mediated signaling pathways, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

22201-95-2

Molecular Formula

C18H20ClN3

Molecular Weight

313.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)-phenylmethyl]-1,5-dimethyl-5,6-dihydro-2H-1,2,4-triazine

InChI

InChI=1S/C18H20ClN3/c1-13-12-22(2)21-18(20-13)17(14-6-4-3-5-7-14)15-8-10-16(19)11-9-15/h3-11,13,17H,12H2,1-2H3,(H,20,21)

InChI Key

IQFMEXHXCCJRKA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(NC(=N1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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